1,3-Bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione, commonly known as TDI, is a chemical compound that is widely used in the production of polyurethane foams and coatings. TDI is a highly reactive compound that is classified as a diisocyanate, which means it contains two isocyanate functional groups. In

Scientific Research Applications

TDI has a wide range of scientific research applications, particularly in the fields of materials science and chemistry. TDI is used to produce polyurethane foams, coatings, and adhesives, which have a variety of applications in the automotive, construction, and furniture industries. TDI is also used in the production of elastomers, which are used in the manufacture of tires, gaskets, and seals. Additionally, TDI is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.

Mechanism Of Action

TDI is a highly reactive compound that has a strong affinity for nucleophilic compounds such as water, alcohols, and amines. When TDI comes into contact with these compounds, it reacts to form urea and carbon dioxide. This reaction is the basis for the production of polyurethane foams and coatings, as well as the synthesis of heterocyclic compounds.

Biochemical And Physiological Effects

TDI is a potent respiratory sensitizer that can cause asthma and other respiratory disorders. Exposure to TDI can also cause skin and eye irritation, as well as gastrointestinal problems. TDI is classified as a Category 2 carcinogen by the International Agency for Research on Cancer (IARC), which means it is a possible human carcinogen.

Advantages And Limitations For Lab Experiments

TDI is a highly reactive compound that is useful in a wide range of laboratory experiments. Its reactivity makes it a valuable reagent in organic synthesis, particularly in the preparation of heterocyclic compounds. However, TDI is also a potent respiratory sensitizer and can cause skin and eye irritation, which can limit its use in certain laboratory settings.

Future Directions

There are several future directions for research on TDI. One area of research is the development of safer and more environmentally friendly methods for the production of polyurethane foams and coatings. Another area of research is the development of new heterocyclic compounds using TDI as a reagent. Additionally, there is a need for further research on the health effects of TDI exposure, particularly in occupational settings.

Synthesis Methods

TDI is synthesized by the reaction of toluene diamine (TDA) with phosgene. The reaction produces a mixture of 2,4-TDI and 2,6-TDI, which are separated by distillation. The resulting TDI is a yellowish liquid with a pungent odor and a boiling point of 251°C.

properties

CAS RN |

26747-90-0 |

|---|---|

Product Name |

1,3-Bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione |

Molecular Formula |

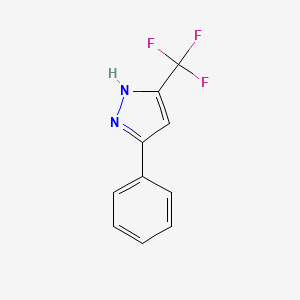

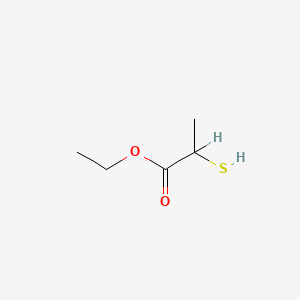

C18H12N4O4 |

Molecular Weight |

348.3 g/mol |

IUPAC Name |

1,3-bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione |

InChI |

InChI=1S/C18H12N4O4/c1-11-3-5-13(7-15(11)19-9-23)21-17(25)22(18(21)26)14-6-4-12(2)16(8-14)20-10-24/h3-8H,1-2H3 |

InChI Key |

LOCPTSFJZDIICR-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N2C(=O)N(C2=O)C3=CC(=C(C=C3)C)N=C=O)N=C=O |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)N(C2=O)C3=CC(=C(C=C3)C)N=C=O)N=C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene](/img/structure/B1583571.png)